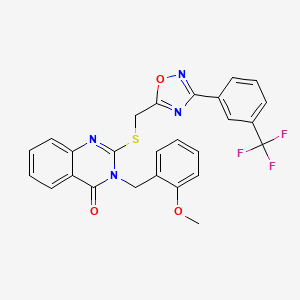

3-(2-methoxybenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

3-(2-Methoxybenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic quinazolin-4(3H)-one derivative characterized by a 1,2,4-oxadiazole ring linked via a methylthio bridge and a 2-methoxybenzyl substituent at position 3 of the quinazolinone core. The trifluoromethyl group on the phenyl ring of the oxadiazole moiety enhances lipophilicity and metabolic stability, while the 2-methoxybenzyl group may influence solubility and target binding .

Properties

IUPAC Name |

3-[(2-methoxyphenyl)methyl]-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19F3N4O3S/c1-35-21-12-5-2-7-17(21)14-33-24(34)19-10-3-4-11-20(19)30-25(33)37-15-22-31-23(32-36-22)16-8-6-9-18(13-16)26(27,28)29/h2-13H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDXOZYNBWERJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-methoxybenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule that belongs to the class of quinazolinones, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential anticancer effects, antibacterial properties, and other pharmacological applications based on existing research.

Anticancer Properties

Quinazolinones, including the compound , have been extensively studied for their anticancer properties. Research indicates that derivatives of quinazolinone exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : In studies involving MTT assays, certain quinazolinone derivatives demonstrated substantial cytotoxicity against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines. The IC50 values for one of the potent derivatives (A3) were reported as 10 µM for PC3, 10 µM for MCF-7, and 12 µM for HT-29 cells .

Antibacterial and Antifungal Activity

The biological activity of quinazolinones also extends to antibacterial and antifungal effects. Compounds in this class have shown promising results against various bacterial strains and fungi:

- Antibacterial Studies : Quinazolinone derivatives have been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, with some exhibiting minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

- Antifungal Activity : Certain derivatives have also been evaluated for antifungal activity against strains like Aspergillus niger, showing moderate to excellent inhibition of fungal growth .

The mechanisms underlying the biological activities of quinazolinones are multifaceted:

- Inhibition of Cell Proliferation : Quinazolinone compounds often induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

- Antioxidant Activity : Some studies have highlighted the antioxidant properties of these compounds, suggesting that they can scavenge free radicals and reduce oxidative stress in cells .

Study 1: Synthesis and Evaluation of Quinazolinone Derivatives

A study synthesized several quinazolinone-thiazole hybrids and evaluated their cytotoxic effects. The most potent compound (A3) showed significant inhibition of cell growth across multiple cancer cell lines, indicating that structural modifications can enhance anticancer activity .

Study 2: Antimicrobial Activity Assessment

Another research effort focused on the antimicrobial properties of quinazolinone derivatives. The study found that certain compounds exhibited strong antibacterial activity against Klebsiella pneumoniae and antifungal effects against Candida albicans, supporting the potential use of these compounds in treating infections .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

*Estimated based on structural analogs.

Key Structural Insights :

- Quinazolinone Core: All compounds share the quinazolin-4(3H)-one backbone, critical for interactions with biological targets like dihydrofolate reductase (DHFR) .

- Substituent Variability :

- The 1,2,4-oxadiazole group in the target compound and analogs (e.g., ) contributes to π-π stacking and hydrogen bonding, enhancing receptor affinity.

- The trifluoromethyl group in the target compound increases electronegativity and resistance to oxidative metabolism compared to methylthio () or ethoxy () groups.

- The 2-methoxybenzyl substituent may improve blood-brain barrier penetration relative to 4-fluorobenzyl () or 4-chlorophenyl () groups.

Table 3: Reported Bioactivities of Analogous Compounds

Q & A

Q. What are the key synthetic pathways for synthesizing this compound?

The compound is synthesized via a multi-step approach involving:

- Step 1 : Formation of the quinazolinone core by reacting substituted anthranilic acid derivatives with thio-containing reagents (e.g., thiourea or thiophen-2-carboxylic acid) under reflux in ethanol .

- Step 2 : Introduction of the 1,2,4-oxadiazole moiety via cyclization of amidoxime intermediates with trifluoromethylphenyl-substituted carboxylic acids, often using coupling agents like EDCI/HOBt .

- Step 3 : Thioether linkage formation between the quinazolinone and oxadiazole groups using mercapto intermediates under basic conditions (e.g., K₂CO₃ in DMF) . Characterization typically involves ¹H/¹³C NMR, FT-IR, and elemental analysis to confirm structural integrity .

Q. How is the compound characterized to verify its structure?

- Spectral Analysis :

- ¹H NMR : Peaks at δ 3.8–4.2 ppm (methoxy groups), δ 7.0–8.5 ppm (aromatic protons), and δ 4.5–5.5 ppm (thioether -SCH₂-) .

- FT-IR : Absorbances at 1650–1700 cm⁻¹ (C=O, quinazolinone), 1250–1300 cm⁻¹ (C-F), and 650–750 cm⁻¹ (C-S) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Catalyst Optimization : Use of PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5) improves reaction efficiency (yields >85%) by enhancing intermediate solubility .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min vs. 6 hr for cyclization steps) while maintaining yields .

- Purification : Recrystallization in ethanol/water mixtures (7:3 v/v) enhances purity (>98%) by removing unreacted thio intermediates .

Q. What strategies resolve contradictions in spectral data interpretation?

- Unexpected Peaks in ¹H NMR : Assign rotational isomers of the trifluoromethyl group using variable-temperature NMR (VT-NMR) to distinguish dynamic vs. static conformational effects .

- Ambiguous IR Absorbances : Compare experimental spectra with computational simulations (e.g., DFT calculations at B3LYP/6-31G* level) to validate C-S and C-F stretching modes .

Q. How are structure-activity relationships (SAR) studied for this compound?

- Modifications :

- Replace the 2-methoxybenzyl group with 4-fluorobenzyl to assess hydrophobicity effects on membrane permeability .

- Substitute the trifluoromethylphenyl group with nitro or cyano analogs to evaluate electronic effects on target binding .

Q. What computational methods predict binding mechanisms?

- Molecular Docking : Use AutoDock Vina to simulate interactions with M. tuberculosis enoyl-ACP reductase (PDB: 4TZK). The oxadiazole and quinazolinone moieties form hydrogen bonds with Tyr158 and NAD⁺ cofactor .

- MD Simulations : 100-ns trajectories in GROMACS reveal stable binding conformations, with RMSD <2 Å for the trifluoromethylphenyl group .

Q. How is compound stability evaluated under experimental conditions?

- Thermal Stability : TGA/DSC analysis shows decomposition temperatures >200°C, suitable for high-temperature reactions .

- Solution Stability : Monitor degradation in DMSO/PBS (1:1) via HPLC over 72 hr; <5% degradation at 25°C indicates robustness in biological assays .

Q. What in vitro models assess toxicity and selectivity?

- Cytotoxicity : MTT assays on HEK-293 cells (CC₅₀ >50 µM confirm low toxicity) .

- Selectivity : Compare activity against M. tuberculosis vs. commensal bacteria (e.g., E. coli ATCC 25922) to identify off-target effects .

Methodological Challenges

Q. How are fluorinated groups handled to avoid side reactions?

Q. What ensures reproducibility in spectral data across labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.